molecular formula C10H12N4 B6171782 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine CAS No. 1247669-93-7

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B6171782
CAS No.: 1247669-93-7
M. Wt: 188.23 g/mol
InChI Key: DGRSISJZUPZHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine typically involves the condensation of 4,5-dimethylimidazole with 3-aminopyridine under specific reaction conditions. One common method includes:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)pyridin-3-amine: Lacks the dimethyl groups on the imidazole ring.

    4,5-dimethyl-1H-imidazole: Contains only the imidazole ring without the pyridine moiety.

    3-aminopyridine: Contains only the pyridine ring without the imidazole moiety.

Uniqueness

6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine is unique due to the presence of both dimethyl-substituted imidazole and pyridine rings

Properties

CAS No.

1247669-93-7

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6-(4,5-dimethylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H12N4/c1-7-8(2)14(6-13-7)10-4-3-9(11)5-12-10/h3-6H,11H2,1-2H3

InChI Key

DGRSISJZUPZHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=NC=C(C=C2)N)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.